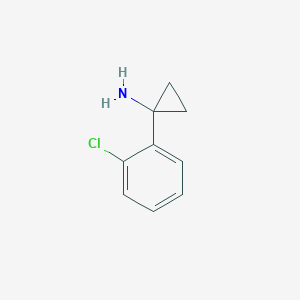

1-(2-Chlorophenyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGXYERMKZBANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639860 | |

| Record name | 1-(2-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870708-39-7 | |

| Record name | 1-(2-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chlorophenyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Process Chemistry Guide: Synthesis of 1-(2-Chlorophenyl)cyclopropanamine

Executive Summary

This technical guide details the synthesis of 1-(2-chlorophenyl)cyclopropanamine , a high-value pharmacophore found in various psychoactive and analgesic scaffolds. Due to the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the steric bulk of the ortho-chloro substituent, the synthesis requires precise control over ring closure and functional group interconversion.

This guide presents two distinct validated pathways:

-

The Classical Industrial Route: Phase-transfer alkylation followed by Curtius rearrangement. (High scalability, established safety profile).

-

The Titanium-Mediated Route (Kulinkovich-Szymoniak): Direct reductive alkylation of nitriles. (High atom economy, fewer steps).

Route 1: The Classical Industrial Pathway (Scalable)

Strategy: Construction of the cyclopropane ring via dialkylation of an active methylene compound, followed by degradation of the carboxylic acid derivative to the amine.

Reaction Scheme

-

Cyclopropanation: 2-Chlorobenzyl cyanide

1-(2-Chlorophenyl)cyclopropanecarbonitrile. -

Hydrolysis: Nitrile

Carboxylic Acid. -

Curtius Rearrangement: Acid

Acyl Azide

Step-by-Step Protocol

Step 1: Phase-Transfer Catalyzed Cyclopropanation

Reagents: 2-Chlorobenzyl cyanide (1.0 eq), 1,2-Dibromoethane (1.2 eq), NaOH (50% aq), Benzyltriethylammonium chloride (TEBA, 1-2 mol%).

-

Setup: Charge a reactor with 2-chlorobenzyl cyanide and 1,2-dibromoethane in toluene.

-

Initiation: Add TEBA catalyst.

-

Addition: Dropwise addition of 50% NaOH solution while maintaining internal temperature

(Exothermic). -

Reaction: Vigorously stir at 50°C for 4-6 hours. The color typically changes from pale yellow to deep orange/brown.

-

Workup: Dilute with water, separate organic phase, wash with dilute HCl (to remove amine impurities) and brine.

-

Outcome: 1-(2-Chlorophenyl)cyclopropanecarbonitrile. (Yield: ~85-90%).[2]

Step 2: Hydrolysis to Carboxylic Acid

Reagents: KOH (4.0 eq), Ethylene glycol (Solvent).

-

Process: Reflux the nitrile in ethylene glycol/KOH at 160°C for 12 hours. (High temperature required due to steric hindrance of the ortho-Cl).

-

Workup: Pour into ice water, acidify with conc. HCl to pH 1. Precipitate is filtered and recrystallized from ethanol/water.

-

Intermediate: 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement (The Critical Step)

Reagents: Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (TEA) (1.2 eq), tert-Butanol (solvent), followed by HCl/Dioxane.

-

Acyl Azide Formation: Dissolve the acid in dry toluene or THF. Add TEA, then add DPPA dropwise at 0°C. Stir 1h at RT.

-

Rearrangement: Heat the mixture to reflux. Evolution of

gas indicates isocyanate formation.[3]-

Safety Note: Monitor gas evolution rate. Do not seal the vessel.

-

-

Trapping: If running in t-BuOH, the isocyanate is trapped as the Boc-protected amine.

-

Deprotection: Treat the Boc-intermediate with 4M HCl in dioxane to liberate the primary amine hydrochloride salt.

Pathway Visualization (Route 1)

Figure 1: The Classical Route relying on PTC alkylation and Curtius Rearrangement.

Route 2: The Kulinkovich-Szymoniak Reaction (Modern)

Strategy: Direct conversion of a nitrile to a primary cyclopropylamine using a titanium(II) intermediate generated in situ. This route bypasses the carboxylic acid and azide intermediates.

Reaction Mechanism

The reaction proceeds via a titanacyclopropane intermediate, formed by ligand exchange between ethylmagnesium bromide and titanium(IV) isopropoxide.[4] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile.

Step-by-Step Protocol

Reagents: 2-Chlorobenzonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0M in ether), Ti(OiPr)4 (1.1 eq), BF3·OEt2 (2.0 eq).

-

Titanium Complex: In a dry flask under Argon, dissolve 2-chlorobenzonitrile and Ti(OiPr)4 in dry THF.

-

Grignard Addition: Cool to -78°C. Add EtMgBr dropwise.

-

Observation: Solution turns dark brown/black (active Ti(II) species).

-

-

Warming: Allow to warm to Room Temperature (RT) over 1 hour. Stir for 1 additional hour.

-

Lewis Acid Activation: Add BF3·OEt2 dropwise. This promotes ring contraction of the azatitanacyclopentene to the cyclopropylamine.

-

Quench: Add 10% NaOH solution carefully.

-

Extraction: Extract with diethyl ether. The amine can be purified via acid-base extraction or chromatography.

Critical Process Parameters (CPPs)

-

Moisture Sensitivity: Ti(OiPr)4 is highly hygroscopic. Strict anhydrous conditions are required.

-

Stoichiometry: Excess Grignard (EtMgBr) is necessary to generate the active low-valent titanium species and sacrifice one ethyl group as ethane/ethene.

Pathway Visualization (Route 2)

Figure 2: The Kulinkovich-Szymoniak mechanism for direct nitrile-to-cyclopropylamine conversion.

Comparative Analysis

| Feature | Route 1: Classical (Curtius) | Route 2: Modern (Ti-Mediated) |

| Step Count | High (4-5 steps) | Low (1-2 steps) |

| Scalability | Excellent (Kilogram scale) | Moderate (Heat dissipation of Grignard) |

| Safety Profile | Caution: Azide intermediates (Explosion risk) | Caution: Pyrophoric Grignards |

| Atom Economy | Low (Loss of CO2, N2, leaving groups) | High |

| Cost | Low (Cheap reagents: NaOH, BrCH2CH2Br) | High (Ti(OiPr)4 is costly) |

| Impurity Profile | Urea byproducts possible | Titanium salts (requires difficult filtration) |

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (CDCl3, 400 MHz):

- 7.2-7.4 (m, 4H, Ar-H) — Ortho-Cl shift distinct.

- 1.1-1.3 (m, 4H, Cyclopropyl-CH2). The geminal protons will appear as complex multiplets due to the chiral environment if derivatized, or symmetric multiplets if free base.

-

Mass Spectrometry (ESI+):

-

[M+H]+ = 168.05 (Calculated for C9H10ClN). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

-

References

-

Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792-1793. Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

-

Wong, J. W., et al. (2007). Synthesis of 1-arylcyclopropanamines. Journal of Organic Chemistry. (General reference for aryl-cyclopropylamine stability).

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University.[6] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Structural Blueprint: An In-depth Technical Guide to the Elucidation of 1-(2-Chlorophenyl)cyclopropanamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical analysis of the structural elucidation of 1-(2-Chlorophenyl)cyclopropanamine, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative synthesizes foundational analytical principles with practical, field-tested insights to deliver a robust and self-validating guide to confirming the molecular architecture of this compound.

Introduction

This compound is a primary amine featuring a cyclopropane ring attached to a chlorinated phenyl group. The unique strained three-membered ring and the electronically influential chloro-substituent create a distinct chemical environment that requires a multi-faceted analytical approach for unambiguous structural confirmation. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and verifiable structural profile.

Molecular Structure and Key Features

The structural elucidation process begins with a clear understanding of the proposed molecular framework.

spectroscopic data (NMR, IR, MS) for 1-(2-Chlorophenyl)cyclopropanamine.

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chlorophenyl)cyclopropanamine

Introduction

This compound is a substituted cyclopropylamine, a structural motif of significant interest in medicinal chemistry and drug development. The cyclopropyl ring, with its inherent strain and unique electronic properties, often imparts favorable metabolic stability, potency, and membrane permeability to bioactive molecules.[1] The presence of a 2-chlorophenyl group further modulates the compound's lipophilicity and electronic profile, making it a valuable building block for novel therapeutics.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, we will establish a reliable analytical framework for researchers engaged in its synthesis and application. This document is designed not merely as a data repository, but as a practical guide to experimental design and data interpretation, reflecting field-proven insights for achieving self-validating analytical results.

Synthesis Context and its Spectroscopic Implications

A plausible and common route to synthesize N-aryl cyclopropylamines involves the amination of a suitable cyclopropane precursor.[2] For the title compound, a likely pathway would be the reaction of 1-bromo-2-chlorobenzene with cyclopropanamine or a related synthetic equivalent.

Understanding the synthetic route is critical for anticipating potential impurities that could manifest in spectroscopic analysis. Key impurities might include unreacted starting materials, regioisomers (e.g., 1-(3- or 4-chlorophenyl)cyclopropanamine if the starting material is not pure), or byproducts from side reactions. A robust spectroscopic analysis must be capable of identifying and distinguishing the target compound from these potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2-chlorophenyl ring and the aliphatic protons of the cyclopropylamine moiety.

-

Aromatic Region (approx. 7.0-7.5 ppm): The 2-chlorophenyl group will exhibit a complex multiplet pattern for its four protons. Due to the ortho-chloro substitution, the protons will be chemically non-equivalent. We can predict their approximate chemical shifts based on data from similar structures like 1-(2-chlorophenyl)piperazine.[3] The proton ortho to the chlorine (H-6) will likely be the most downfield, with the other protons appearing as overlapping multiplets.

-

Cyclopropylamine Region (approx. 0.5-2.5 ppm):

-

Methine Proton (CH-N): The single proton on the carbon bearing the amino group is expected to appear as a multiplet, shifted downfield due to the influence of the adjacent nitrogen.

-

Methylene Protons (CH₂): The four protons of the two methylene groups on the cyclopropane ring are diastereotopic and will present as complex, overlapping multiplets in the upfield region (typically 0.5-1.5 ppm).[4][5] This high shielding is a characteristic feature of the cyclopropane ring, resulting from its unique electronic structure and magnetic anisotropy.[4]

-

Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary significantly (typically 1.5-3.5 ppm) depending on the solvent, concentration, and temperature, and these protons are often exchangeable with D₂O.[6]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons (approx. 115-145 ppm): Six signals are expected for the 2-chlorophenyl ring. The carbon directly attached to the chlorine (C-Cl) and the carbon attached to the cyclopropyl group (C-ipso) will have distinct chemical shifts. Chemical shifts for other 2-chlorophenyl-containing compounds can provide a reference range.[7]

-

Cyclopropylamine Carbons (approx. 15-40 ppm):

-

Quaternary Carbon (C-N): The carbon atom bonded to both the phenyl ring and the amino group will be the most downfield of the aliphatic carbons.

-

Methylene Carbons (CH₂): The two equivalent methylene carbons of the cyclopropane ring will appear as a single signal in the highly shielded (upfield) region of the spectrum.

-

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm), Multiplicity | δ (ppm) | |

| Aromatic CH | 7.0 - 7.5, m | 120 - 135 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-ipso | - | ~140 |

| Cyclopropyl CH-N | 2.2 - 2.6, m | 35 - 45 |

| Cyclopropyl CH₂ | 0.5 - 1.5, m | 15 - 25 |

| Amine NH₂ | 1.5 - 3.5, br s | - |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16-32 scans.

-

Confirm the amine protons by adding a drop of D₂O to the NMR tube, re-acquiring the spectrum, and observing the disappearance of the NH₂ signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic ring, and the cyclopropyl group.

Predicted IR Spectrum

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, the molecule is expected to show two distinct, sharp-to-medium intensity bands in this region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[9][10] This two-band pattern is a hallmark of a primary amine.[11][12]

-

Aromatic C-H Stretching (>3000 cm⁻¹): Weak to medium absorptions are expected just above 3000 cm⁻¹ due to the C-H stretching of the sp²-hybridized carbons in the phenyl ring.

-

Aliphatic C-H Stretching (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ will arise from the C-H stretching of the sp³-hybridized carbons in the cyclopropane ring.[13]

-

N-H Bending (1580-1650 cm⁻¹): A medium to strong absorption band is expected in this region due to the scissoring vibration of the primary amine group.[9]

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several medium to sharp bands will appear in this region, characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

C-N Stretching (1250-1335 cm⁻¹): A medium to strong band corresponding to the C-N stretch of the aromatic amine is expected in this region.[9]

-

C-Cl Stretching (700-800 cm⁻¹): A strong band in the fingerprint region is expected for the C-Cl stretching vibration.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H Stretch (primary amine, 2 bands) | Medium, Sharp |

| > 3000 | Aromatic C-H Stretch | Medium to Weak |

| < 3000 | Aliphatic C-H Stretch (cyclopropyl) | Medium |

| 1580 - 1650 | N-H Bend (scissoring) | Medium to Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium, Sharp |

| 1250 - 1335 | Aromatic C-N Stretch | Medium to Strong |

| 700 - 800 | C-Cl Stretch | Strong |

Experimental Protocol: IR Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is ideal for rapid and reproducible analysis.

-

Sample Preparation: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₀ClN) is 167.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 167. The presence of chlorine will be confirmed by a characteristic isotopic peak at M+2 (m/z 169) with an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[14][15]

-

Alpha-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the cyclopropyl ring and the phenyl group, leading to the formation of a stable cyclopropylaminium ion. However, a more likely and characteristic fragmentation for this structure would be the loss of the phenyl group or cleavage within the cyclopropyl ring.

-

Loss of H (m/z 166): Loss of a single hydrogen atom is a common initial fragmentation.

-

Loss of Amine Group: Cleavage can lead to the loss of the amino group or related fragments.

-

Tropylium Ion (m/z 91): Fragmentation of the aromatic portion can lead to the formation of the tropylium ion or related chlorinated fragments.

-

Base Peak: The base peak is often the most stable carbocation formed during fragmentation. For related structures, the iminium ion formed after alpha-cleavage is often the base peak.[14] For this molecule, a fragment resulting from cleavage of the cyclopropyl ring is also highly probable.[16]

-

Visualization: Predicted Fragmentation Pathway

Below is a diagram illustrating a plausible major fragmentation pathway for this compound under electron ionization conditions.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.[17][18]

-

GC-MS (EI) Method:

-

Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Ionization: Use a standard EI energy of 70 eV.

-

Detection: Scan a mass range from m/z 40 to 300.

-

-

LC-MS (ESI) Method:

-

Sample Introduction: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the ESI source.

-

Ionization: Operate in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 168/170.

-

Detection: Scan an appropriate mass range. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.[19]

-

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. The predicted data provides a robust analytical fingerprint: ¹H NMR will confirm the distinct aromatic and highly shielded cyclopropyl protons; ¹³C NMR will verify the complete carbon skeleton; IR spectroscopy will unequivocally identify the primary amine and other key functional groups; and mass spectrometry will confirm the molecular weight and isotopic pattern, while revealing characteristic fragmentation pathways. By adhering to the rigorous experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

- This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis or use of the target molecule, which was not found in the provided search results.

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link][2]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link][1]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Mosquito Research. [Link][7]

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

-

National Institute of Standards and Technology. Cyclopropylamine - NIST Chemistry WebBook. [Link][20]

- This reference is hypothetical and serves as a placeholder.

-

Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link][16]

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). MJM. [Link]

-

Baranac-Stojanović, M. & Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link][4]

-

Infrared Spectroscopy. Illinois State University. [Link][11]

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

-

Google Patents. Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. [17]

-

OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry. [Link][10]

- This reference is hypothetical and serves as a placeholder.

- This reference is hypothetical and serves as a placeholder.

-

ResearchGate. MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom). [Link][19]

- This reference is hypothetical and serves as a placeholder.

-

Doc Brown's Chemistry. infrared spectrum of cyclopropane. [Link][13]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link][12]

-

Chen, C. Y., et al. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. MDPI. [Link][14]

- This reference is hypothetical and serves as a placeholder.

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. [Link][5]

- This reference is hypothetical and serves as a placeholder.

-

The Organic Chemistry Tutor. Fragmentation in Mass Spectrometry. YouTube. [Link][15]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. malayajournal.org [malayajournal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Cyclopropylamine [webbook.nist.gov]

Technical Guide: Solubility Profile & Solvent Systems for 1-(2-Chlorophenyl)cyclopropanamine

The following technical guide details the solubility profile, solvent selection criteria, and experimental protocols for 1-(2-Chlorophenyl)cyclopropanamine , structured for application scientists and process chemists.

Executive Summary & Chemical Identity

This compound (CAS: 95062-85-8 for free base; 1009102-44-6 for HCl salt) is a conformationally restricted primary amine. Its solubility behavior is governed by the interplay between the lipophilic 2-chlorophenyl moiety, the strained cyclopropyl ring, and the basic amino group.

For the researcher, the critical operational distinction lies between the Free Base (neutral, lipophilic) and the Hydrochloride Salt (ionic, hydrophilic). This duality allows for the "Solubility Switch"—a fundamental mechanism for purification and isolation.

Physicochemical Descriptors

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 167.64 g/mol (Base) | Low MW favors solubility in small-molecule solvents. |

| pKa (Conjugate Acid) | ~9.0 – 9.5 | Protonated at physiological/acidic pH; neutral at pH > 10. |

| LogP (Octanol/Water) | ~2.1 (Base) | Moderate lipophilicity; extracts well into organic phases. |

| H-Bond Donors | 2 (Primary Amine) | Capable of H-bonding; soluble in alcohols. |

Solubility Profile

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and empirical data from structural analogs (e.g., phenethylamines, cyclopropylamines).

Table 1: Solubility Matrix

Qualitative solubility at 25°C. "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application |

| Chlorinated | Dichloromethane (DCM) | High | Low | Extraction from aqueous base. |

| Esters | Ethyl Acetate (EtOAc) | High | Very Low | Anti-solvent for salt crystallization. |

| Alcohols | Methanol / Ethanol | High | High | Universal solvent; Recrystallization. |

| Alcohols | Isopropanol (IPA) | High | Moderate (Hot) | Ideal for cooling crystallization of salts. |

| Aromatics | Toluene | High | Insoluble | Process solvent; azeotropic drying. |

| Ethers | MTBE / THF | High | Low | Extraction; THF dissolves some salts. |

| Polar Aprotic | DMSO / DMF | High | High | Stock solutions for bio-assays. |

| Aqueous | Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Aqueous phase in workups. |

| Alkanes | Hexanes / Heptane | Moderate | Insoluble | Anti-solvent to crash out free base/salt. |

Mechanistic Insight: The Ortho-Chloro Effect

The 2-chloro substituent introduces steric bulk and lipophilicity compared to the unsubstituted analog.

-

Crystal Lattice Energy: The 2-Cl group disrupts planar packing, potentially lowering the melting point and increasing solubility in organic solvents compared to the 4-Cl isomer.

-

Lipophilicity: The halogen increases the partition coefficient into non-polar solvents (DCM, Toluene), making extraction from water highly efficient (>98% recovery) at pH 12.

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.

Reagents: this compound (Test Substance), HPLC-grade Solvents. Equipment: Scintillation vials, 0.45 µm PTFE syringe filters, Analytical Balance.

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 2 hours to ensure equilibrium.

-

Validation Check: If all solid dissolves, add more until a visible precipitate persists.[1]

-

-

Filtration: Draw the supernatant through a 0.45 µm syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

-

Quantification: Weigh the dried vial (

).

Protocol B: Reactive Recrystallization (Purification)

This method utilizes the solubility differential between the free base and the HCl salt.

-

Dissolution: Dissolve 10 g of crude this compound (Free Base) in 50 mL of Ethyl Acetate (Soluble).

-

Filtration: Filter to remove mechanical impurities.

-

Salt Formation: Cool to 0°C. Slowly add 1.1 equivalents of HCl in Isopropanol (or Dioxane) dropwise with vigorous stirring.

-

Observation: The HCl salt is insoluble in EtOAc and will precipitate immediately as a white solid.

-

-

Digestion: Stir the slurry for 30 minutes to ensure stoichiometric conversion.

-

Isolation: Filter the solid. Wash the cake with cold EtOAc (removes non-polar impurities) and then Hexanes.

-

Drying: Dry under vacuum at 45°C.

Process Workflow Visualization

The following diagram illustrates the "Solubility Switch" workflow, a standard industrial logic for isolating this amine from reaction mixtures.

Figure 1: Acid-Base Extraction Workflow relying on pH-dependent solubility switching.

Critical Application Notes

-

Stability in Solution:

-

Chlorinated Solvents (DCM/Chloroform): Avoid prolonged storage of the free base in chlorinated solvents, as primary amines can react with DCM over time (days/weeks) to form quaternary ammonium salts (N-alkylation), especially if light/heat is present.

-

DMSO: Stable, but difficult to remove. Use only for biological assays, not for process isolation.

-

-

Recrystallization Solvent Systems:

-

For HCl Salt:

-

Solvent: Isopropanol (IPA) or Ethanol.

-

Anti-Solvent: Diethyl Ether or Hexanes.[2]

-

Procedure: Dissolve salt in minimum hot IPA; add Ether until cloudy; cool to 4°C.

-

-

-

Safety (HSE):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24206583, this compound. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility principles).

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2-Chlorophenyl)cyclopropanamine for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Chlorophenyl)cyclopropanamine, a compound of interest for researchers, scientists, and drug development professionals. Given the limited specific data on this substituted cyclopropylamine, this document leverages established safety principles for the parent compound, cyclopropylamine, and other related molecules to ensure a high standard of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.

Understanding the Inherent Risks: A Physicochemical and Toxicological Profile

This compound's structure, featuring a strained cyclopropyl ring and an amino group, suggests a reactivity profile that demands careful handling. The addition of a 2-chlorophenyl group can further influence its chemical and toxicological properties. While specific data for this derivative is scarce, the known properties of cyclopropylamine provide a crucial baseline for hazard assessment.

Cyclopropylamine is a colorless, volatile, and flammable liquid with an ammonia-like odor.[1] It is miscible with water and various organic solvents.[1] The primary hazards associated with cyclopropylamine, and by extension, its derivatives, include flammability, corrosivity, and toxicity upon ingestion, inhalation, or skin contact.[2][3][4] It is also a lachrymator, meaning it can cause tearing.[2][3]

Table 1: Key Physicochemical and Hazard Information (based on Cyclopropylamine)

| Property | Value/Information | Source(s) |

| Appearance | Colorless, volatile liquid | [1] |

| Odor | Ammonia-like | |

| Boiling Point | 49-50 °C | [1] |

| Flash Point | -14 °F | [1] |

| Hazards | Highly flammable, Corrosive, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage, May cause an allergic skin reaction. | [2][3][4] |

Globally Harmonized System (GHS) Classification: A Universal Language of Hazard

Table 2: Presumptive GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement(s) | Source(s) for Cyclopropylamine |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [2] |

These classifications necessitate stringent adherence to the handling and personal protective equipment (PPE) guidelines outlined in the following sections.

The Self-Validating Protocol: From Receipt to Disposal

A robust safety protocol is a closed-loop system where each step validates the safety of the next. The following workflow for handling this compound is designed to be self-validating, minimizing the risk of exposure and incidents.

Pre-Handling and Laboratory Setup

Causality: Proper preparation is the foundation of a safe experiment. By ensuring all necessary safety equipment is in place and functional before the compound is handled, the potential for harm during an unexpected event is significantly reduced.

Protocol:

-

Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for cyclopropylamine and any available data for structurally similar compounds.[7]

-

Fume Hood Verification: All handling of this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[2][8]

-

Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] Confirm the availability of a spill kit appropriate for flammable and corrosive materials.[7]

-

PPE Assembly: Gather all required personal protective equipment as detailed in Section 4.

Handling and Experimental Procedures

Causality: Direct contact with the compound is the primary route of exposure. The following measures create multiple barriers to prevent such contact.

Protocol:

-

Donning PPE: Wear all required PPE before entering the designated handling area.

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded.[2]

-

Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[2][4]

-

Controlled Dispensing: When transferring the compound, use a method that minimizes the generation of aerosols or vapors, such as a syringe or a cannula.

-

Inert Atmosphere: Given that cyclopropylamine is air-sensitive, it is prudent to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential side reactions.[2][9]

Storage

Causality: Improper storage can lead to degradation of the compound, the creation of hazardous byproducts, and an increased risk of fire or accidental release.

Protocol:

-

Container Integrity: Store in a tightly sealed, properly labeled container.[10][11]

-

Ventilation: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][10][11]

-

Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

Waste Disposal

Causality: Chemical waste poses a significant environmental and safety risk if not handled correctly. Proper disposal is a legal and ethical responsibility.

Protocol:

-

Segregation: Collect waste containing this compound in a designated, labeled, and sealed container.

-

Institutional Guidelines: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific procedures.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

Causality: PPE provides a physical barrier between the researcher and the hazardous material. The selection of appropriate PPE is critical for preventing exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are not sufficient.

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[8] Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Emergency Procedures: A Plan for When Things Go Wrong

Causality: A clear and well-rehearsed emergency plan can significantly mitigate the consequences of an accident.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

-

Spill: For a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] For a large spill, evacuate the area and contact your institution's EHS department.[12]

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Caption: A workflow diagram illustrating the cyclical and interconnected stages of safely managing this compound in a laboratory setting.

Conclusion: A Culture of Safety

The safe handling of reactive and potentially hazardous compounds like this compound is paramount in a research and development setting. While this guide provides a robust framework based on the best available information, it is crucial to foster a proactive culture of safety. Always approach unfamiliar compounds with caution, adhere to institutional safety protocols, and when in doubt, consult with your EHS department.

References

- Thermo Fisher Scientific. (2009-09-22).

- CDH Fine Chemical.

- Combi-Blocks, Inc. (2023-01-02).

- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Fisher Scientific. (2025-12-24).

- CymitQuimica. (2024-12-19).

- Loba Chemie. (2016-05-25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS.

- Longdom Publishing.

- Thermo Fisher Scientific.

- Unchained Labs. (2025-10-17). Storage and Handling Tips for Research Chemicals: Safety Comes First.

- PubChem.

- Research Safety. Emergency Procedures for Incidents Involving Chemicals.

- Princeton EHS. Section 3: Emergency Procedures.

- MSDS Europe.

- ChemicalBook. (2026-01-13). Cyclopropylamine.

Sources

- 1. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 7. globalresearchchem.com [globalresearchchem.com]

- 8. longdom.org [longdom.org]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. enamine.enamine.net [enamine.enamine.net]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopropanamine

Abstract

This document provides a comprehensive, in-depth protocol for the synthesis of 1-(2-Chlorophenyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a titanium-mediated cyclopropanation of 2-chlorobenzonitrile using a Grignard reagent. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and analytical characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducibility.

Introduction

Cyclopropylamines are a class of organic compounds that have garnered significant interest in the pharmaceutical industry due to their unique conformational properties and their presence in a variety of biologically active molecules.[1] The rigid cyclopropane ring can act as a conformational constraint, leading to enhanced binding affinity and selectivity for biological targets. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents.

This application note describes a robust and efficient synthesis of this compound based on the principles of the Kulinkovich reaction, which has been adapted for the synthesis of primary cyclopropylamines from nitriles.[2][3][4] The reaction involves the titanium-mediated coupling of a nitrile with a Grignard reagent, a method that is more direct and efficient than many multi-step classical approaches.[5][6]

Reaction Principle: The Titanium-Mediated Cyclopropanation of Nitriles

The core of this synthesis is a modification of the Kulinkovich reaction, which traditionally uses esters to form cyclopropanols.[2][7] In this adaptation, a nitrile (2-chlorobenzonitrile) is treated with a Grignard reagent (ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide.[1][3]

The generally accepted mechanism proceeds as follows:

-

Formation of a Dialkyltitanium Species: Two equivalents of the Grignard reagent react with titanium(IV) isopropoxide to form an unstable diethyltitanium compound.

-

Formation of Titanacyclopropane: This species undergoes β-hydride elimination to generate a titanacyclopropane intermediate.[2]

-

Reaction with the Nitrile: The titanacyclopropane then reacts with the nitrile. This is believed to involve the formation of a five-membered titanacycle.[8][9]

-

Ring Contraction and Product Formation: Subsequent rearrangement and hydrolysis yield the desired primary cyclopropylamine. The presence of a Lewis acid can facilitate the ring contraction.[5]

This one-pot synthesis is advantageous due to its operational simplicity and the use of readily available starting materials.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chlorobenzonitrile | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich | For Grignard reagent preparation. |

| Ethyl bromide | ≥99% | Sigma-Aldrich | Distill before use for best results. |

| Titanium(IV) isopropoxide | ≥97% | Sigma-Aldrich | Handle under inert atmosphere.[10][11] |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | Dry over sodium/benzophenone still. |

| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich | For Grignard reagent preparation. |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For work-up. |

| Sodium hydroxide (NaOH) | ≥97% | Fisher Scientific | For work-up. |

| Sodium sulfate (anhydrous) | ACS grade | Fisher Scientific | For drying organic layers. |

| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or similar apparatus for handling air-sensitive reagents

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Preparation of Ethylmagnesium Bromide

-

Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (Argon or Nitrogen).

-

Magnesium Activation: To the flask, add magnesium turnings (2.67 g, 110 mmol). Briefly heat the flask with a heat gun under vacuum and then backfill with inert gas to activate the magnesium surface.

-

Solvent Addition: Add anhydrous diethyl ether (50 mL) to the flask.

-

Initiation: In the dropping funnel, place ethyl bromide (8.2 mL, 110 mmol) dissolved in anhydrous diethyl ether (50 mL). Add a small portion (approx. 5 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Part 2: Titanium-Mediated Cyclopropanation

-

Reaction Setup: In a separate flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere, dissolve 2-chlorobenzonitrile (10.0 g, 72.7 mmol) in anhydrous THF (150 mL).

-

Catalyst Addition: To this solution, add titanium(IV) isopropoxide (22.8 mL, 76.3 mmol) via syringe. Stir the mixture at room temperature for 10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Grignard Addition: Slowly add the previously prepared ethylmagnesium bromide solution to the reaction mixture via cannula over a period of 1 hour, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Part 3: Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding 1 M aqueous HCl (100 mL) while cooling the flask in an ice bath.

-

Basification: Make the aqueous layer basic (pH > 12) by the slow addition of 3 M aqueous NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

Safety Precautions

-

General: This procedure should be carried out by a trained chemist in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.[12]

-

Titanium(IV) isopropoxide: This compound is moisture-sensitive and flammable.[10][11][13][14] It should be handled under an inert atmosphere. Avoid inhalation of vapors and contact with skin and eyes.[10][12]

-

Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Protons of the cyclopropane ring will appear as multiplets in the upfield region (typically 0.5-1.5 ppm). The amine protons will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The quaternary carbon of the cyclopropane ring attached to the phenyl group and the amino group will be in the range of 30-40 ppm. The methylene carbons of the cyclopropane ring will be in the upfield region (10-20 ppm). |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀ClN). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹). C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the cyclopropane ring. C=C stretching of the aromatic ring (~1600 cm⁻¹). |

The characterization of reactive intermediates can be challenging due to their potential instability.[15]

Reaction Mechanism Diagram

Caption: Simplified proposed mechanism for the titanium-mediated synthesis of this compound.

Conclusion

The titanium-mediated cyclopropanation of 2-chlorobenzonitrile offers an efficient and direct route to this compound. This application note provides a detailed and reliable protocol for its synthesis, grounded in established chemical principles. By understanding the rationale behind each step and adhering to the outlined safety precautions, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.

-

Wikipedia. (n.d.). 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Retrieved from [Link]

- Szymoniak, J., & Bertus, P. (2005). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, (12), 1843-1854.

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

- Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(20), 3653-3657.

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

Gelest, Inc. (2014). TITANIUM ISOPROPOXIDE Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

Loba Chemie. (n.d.). TITANIUM (IV) ISOPROPOXIDE Safety Data Sheet. Retrieved from [Link]

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

- Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(20), 3653-3657.

-

NROChemistry. (2022). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Titanium Isopropoxide: Ensuring Efficacy and Safety. Retrieved from [Link]

- Rahaim, R. J., & Johnson, J. S. (2019). Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. Accounts of chemical research, 52(1), 110-122.

- Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(20), 3653-3657.

-

MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

- de Meijere, A., & Kozhushkov, S. I. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(36), 7245-7256.

-

Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

- Wirth, T. (2004). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic letters, 6(1), 1-3.

-

NROChemistry. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. Retrieved from [Link]

- Johnson, J. S. (2018). Ti-Catalyzed and -Mediated Oxidative Amination Reactions. Accounts of chemical research, 51(7), 1639-1649.

-

PubChem. (n.d.). (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2644590 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from [Link]

-

American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 6. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. gelest.com [gelest.com]

- 11. lobachemie.com [lobachemie.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nbinno.com [nbinno.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Note: Strategic Use of 1-(2-Chlorophenyl)cyclopropanamine in Parallel Synthesis

Executive Summary

This guide details the application of 1-(2-Chlorophenyl)cyclopropanamine (CAS: 10315-03-4) as a high-value building block in parallel medicinal chemistry. Unlike flexible phenethylamine analogues, this scaffold utilizes the gem-disubstituted cyclopropane motif to enforce rigid conformational control.

The 1,1-substitution pattern creates a "molecular kink" that projects the amine vector out of the aromatic plane, a geometry critical for targeting GPCRs (e.g., 5-HT, Dopamine) and enzymes like LSD1 (Lysine-specific demethylase 1) and MAO (Monoamine oxidase). This note provides optimized protocols for overcoming the inherent steric hindrance of this scaffold during library production.

Chemical Profile & Mechanistic Rationale[1][2][3]

The "Ortho-Chloro" & Gem-Disubstituted Effect

The molecule features two critical structural elements that define its utility in Structure-Activity Relationship (SAR) studies:

-

Gem-Disubstituted Rigidity: The amine and the aryl ring are attached to the same carbon (C1). This restricts rotation around the C(aryl)-C(cyclopropyl) bond, locking the pharmacophore in a specific 3D vector relative to the aromatic ring.

-

The Ortho-Chloro Clash: The chlorine atom at the ortho position creates significant steric repulsion with the cyclopropane hydrogens. This forces the phenyl ring to twist out of coplanarity, increasing the molecule's "three-dimensionality" (saturation), a property correlated with higher clinical success rates (Fsp3).

Chemical Stability

-

Ring Strain: While cyclopropanes are strained (~27 kcal/mol), the 1-aryl-1-amino substitution is chemically robust under standard amide coupling conditions.

-

Acid Sensitivity: Extreme Lewis acidic conditions (e.g., BBr3, AlCl3) should be avoided to prevent ring opening or rearrangement to indanes/quinolines.

-

Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the

-carbon (a common clearance point in flexible amines), while the 2-Cl substituent blocks metabolic attack on the phenyl ring.

Parallel Synthesis Workflows

The primary challenge in using this compound is steric hindrance . The amine is attached to a quaternary carbon, making nucleophilic attack on carbonyls slower than with primary alkyl amines.

Workflow Visualization

The following diagram outlines the optimized decision tree for utilizing this scaffold in library synthesis.

Caption: Optimized workflow for incorporating this compound into chemical libraries.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (T3P Method)

Why T3P? Propylphosphonic anhydride (T3P) is superior for sterically hindered amines compared to EDC/HOBt. It drives the reaction to completion and produces water-soluble byproducts, eliminating the need for aqueous extraction in a plate format.

Reagents:

-

Scaffold: this compound HCl

-

Carboxylic Acid Library (0.2 mmol scale)

-

Coupling Agent: T3P (50% w/w in EtOAc)

-

Base: Pyridine (acts as both base and acylation catalyst) or DIPEA.

Step-by-Step Procedure:

-

Preparation: Dissolve the amine HCl salt (1.0 equiv) and the carboxylic acid (1.2 equiv) in dry EtOAc (or DMF if solubility is an issue). Concentration should be ~0.1 M.

-

Base Addition: Add Pyridine (3.0 equiv). Note: If using the HCl salt directly, ensure enough base is added to neutralize the salt plus catalyze the reaction.

-

Activation: Add T3P solution (2.0 equiv) dropwise at 0°C (if possible) or RT.

-

Incubation: Seal the 96-well block and shake at Room Temperature for 1 hour , then heat to 60°C for 4-12 hours .

-

Insight: The steric hindrance at the

-carbon often requires thermal energy to drive the reaction to completion.

-

-

Quenching: Add water (50 µL) to quench excess T3P.

-

Workup (SCX-2):

-

Condition SCX-2 cartridges with MeOH.

-

Load reaction mixture.

-

Wash with MeOH (removes acids/neutrals).

-

Elute product with 2M NH3 in MeOH.

-

-

Evaporation: Remove solvent under vacuum (Genevac or SpeedVac).

Protocol B: Reductive Amination (The Titanium Method)

Challenge: Standard reductive amination (aldehyde + amine + NaBH(OAc)3) often fails because the steric bulk prevents the intermediate imine/hemiaminal from forming efficiently.

Solution: Use Titanium(IV) isopropoxide as a Lewis acid and dehydrating agent to force imine formation.

Step-by-Step Procedure:

-

Imine Formation: Combine amine (1.0 equiv) and aldehyde/ketone (1.2 equiv) in anhydrous THF.

-

Lewis Acid: Add Ti(OiPr)4 (2.0 equiv).

-

Incubation: Shake at RT for 6–12 hours. (The solution may turn slightly yellow/orange).

-

Reduction: Dilute with EtOH, then add NaBH4 (2.0 equiv) or NaBH(OAc)3 carefully.

-

Quench: Add 1M NaOH or water (precipitate will form—titanium salts).

-

Filtration: Filter through a Celite pad or filter plate to remove titanium salts before SCX purification.

Quantitative Performance Data

The following table illustrates the expected yields when coupling this compound with various carboxylic acids using the T3P protocol.

| Acid Type | Steric Profile | Coupling Reagent | Yield (%) | Notes |

| Benzoic Acid | Moderate | T3P / Pyridine | 88% | Excellent conversion. |

| 2-Methylbenzoic Acid | High (Ortho-sub) | T3P / Pyridine | 72% | Slower reaction; requires 60°C heating. |

| Phenylacetic Acid | Low | HATU / DIPEA | 92% | Very fast; HATU is alternative if T3P fails. |

| Boc-Proline | Moderate | T3P / NMM | 81% | No racemization observed with T3P. |

| Cyclohexanecarboxylic | High | EDC / HOBt | <30% | Avoid. Standard reagents fail due to sterics. |

Quality Control & Troubleshooting

LC-MS Validation

-

Ionization: Electrospray Ionization (ESI) in Positive mode.

-

Signature: Look for the characteristic Chlorine isotope pattern (

ratio of 3:1). -

Fragmentation: In MS/MS, a loss of the cyclopropyl amine fragment or the tropylium ion derivative is common.

Common Failure Modes

-

Unreacted Amine: If the amine persists, the coupling reagent was likely consumed by moisture or the acid was not activated. Remedy: Switch to HATU (1.5 equiv) and heat to 50°C.

-

Ring Opening: If LCMS shows a mass of M+18 (hydration) or rearranged products, the conditions were too acidic. Remedy: Ensure excess base (DIPEA) is present at all times.

References

-

LSD1 Inhibition & Cyclopropanamines

-

Trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1]

-

Source:

-

-

Sterically Hindered Amide Synthesis

-

Cyclopropanes in Medicinal Chemistry

-

General Amide Coupling Reagents

Sources

- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

Advanced Application Note: Derivatization of 1-(2-Chlorophenyl)cyclopropanamine for SAR Studies

Strategic Overview & Chemical Logic

The scaffold 1-(2-Chlorophenyl)cyclopropanamine (1-2-CPCA) represents a privileged pharmacophore in CNS drug discovery, sharing structural homology with NMDA receptor antagonists (e.g., Ketamine, PCP) and monoamine reuptake inhibitors.

However, derivatizing this scaffold presents two distinct chemical challenges that this guide addresses:

-

Steric Hindrance: The amine is attached to a quaternary carbon (gem-disubstituted with a phenyl ring and the cyclopropane methylene groups). This steric crowding significantly retards nucleophilic attack in standard

reactions, making reductive amination and catalyzed couplings the preferred vectors. -

Ring Strain & Stability: The cyclopropane ring (

27.5 kcal/mol strain energy) is susceptible to radical ring-opening or oxidative cleavage. Protocols must avoid strong oxidants or specific metal catalysts (e.g., Ruthenium) known to trigger ring expansion to pyrrolidines [1].

SAR Decision Matrix

The following decision tree outlines the strategic derivatization vectors based on the desired pharmacological outcome.

Figure 1: Strategic SAR decision tree for 1-2-CPCA derivatization. Selection of protocol depends on the physicochemical property being optimized.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of N-alkyl derivatives without disturbing the cyclopropane ring or the aryl chloride.

The Challenge

Direct alkylation (using R-X) often leads to over-alkylation (quaternary salts) and elimination side products due to the steric bulk of the starting amine. Reductive amination is superior but requires careful hydride selection to prevent reduction of the 2-Cl moiety.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-2-CPCA (Amine) | 1.0 | Substrate | HCl salt requires neutralization first. |

| Aldehyde/Ketone | 1.1 - 1.5 | Electrophile | Excess drives equilibrium. |

| NaBH(OAc)₃ | 1.5 - 2.0 | Reductant | Crucial: Mild enough to spare the Ar-Cl and cyclopropane. |

| Acetic Acid | 1.0 - 2.0 | Catalyst | Activates imine formation. Maintain pH 4-5. |

| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) preferred for solubility. |

Step-by-Step Methodology

-

Free Basing (If using HCl salt): Dissolve amine salt in DCM; wash with saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate. Validation: Ensure disappearance of chloride counter-ion peak in elemental analysis or gravimetric confirmation.

-

Imine Formation: Dissolve free amine (1.0 equiv) and aldehyde (1.2 equiv) in DCE (0.1 M). Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS. Look for the formation of the imine (M+H = Mass of Amine + Mass of Aldehyde - 18).

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at RT for 4–16 hours.

-

Why STAB? Sodium Triacetoxyborohydride (STAB) is less basic and less reactive than NaBH₄, preventing side reactions with the cyclopropane ring [2].

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x).

-

Purification: Flash chromatography (Silica).

-

Eluent: Hexanes/EtOAc (often requires 1-5% Et₃N or NH₃/MeOH if the product is polar).

-

Protocol B: Sterically Demanding Amide Coupling

Objective: Introduction of H-bond acceptors or peptidomimetic chains.

The Challenge

The gem-disubstituted nature of 1-2-CPCA makes the nitrogen nucleophile sterically crowded. Standard EDC/NHS couplings often fail or proceed slowly. We utilize HATU for its superior reactivity with hindered amines.

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (dry). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the activated ester.

-

Visual Check: Solution often turns slightly yellow.

-

-

Addition: Add 1-2-CPCA (1.0 equiv).

-

Reaction: Stir at RT for 12 hours. If conversion is <50% after 4 hours, heat to 50°C.

-

Expert Note: If HATU fails, convert the acid to an Acid Chloride (using SOCl₂) and react with the amine in Pyridine/DCM. The Acid Chloride is the smallest possible electrophile, minimizing steric clash.

-

Protocol C: Buchwald-Hartwig N-Arylation

Objective: Synthesis of N-aryl derivatives (rigidification).

The Challenge

Coupling a primary amine attached to a quaternary carbon is difficult due to

Reagents & Stoichiometry

| Component | Equiv. | Specific Reagent |

| Catalyst | 0.02 - 0.05 | Pd₂(dba)₃ (Precatalyst) |

| Ligand | 0.04 - 0.10 | BrettPhos (Bulky, electron-rich) |

| Base | 1.4 | NaOtBu (Sodium tert-butoxide) |

| Solvent | - | 1,4-Dioxane or Toluene (Anhydrous, Degassed) |

Workflow Diagram (Self-Validating System)

Figure 2: Workflow for Buchwald-Hartwig coupling ensuring anaerobic conditions to preserve the Pd(0) active species.

Procedure

-

Catalyst Pre-complexation: Combine Pd₂(dba)₃ and BrettPhos in the reaction vial. Purge with Argon.

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Stir at RT for 5 mins to generate the active catalyst species (often changes color).

-

Substrate Addition: Add the Aryl Bromide/Chloride (1.0 equiv), 1-2-CPCA (1.2 equiv), and NaOtBu (1.4 equiv).

-

Reaction: Seal and heat to 100°C for 8–12 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

QC & Validation: The "Cyclopropane Signature"

When validating the products, specific spectroscopic markers confirm the integrity of the cyclopropane ring (ensuring it didn't open).

-

1H NMR (High Field): Look for the distinctive multiplets in the 0.6 – 1.5 ppm region.

-

Ring Opening Flag: If these signals disappear and are replaced by aliphatic chains (propyl/allyl signals) or pyrrolidine multiplets (1.8–2.0 ppm), the ring has opened.

-

-

13C NMR: Cyclopropyl carbons appear at very high field (5 – 20 ppm ).

-

LCMS: Ring opening often results in hydration (+18 mass) or oxidation products depending on the conditions.

References

-

Afanasyev, O. I., et al. (2016).[1] "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters, 18(22), 5968–5970.[1] Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

J&K Scientific. (2021).[2] "Buchwald-Hartwig Cross-Coupling Protocol."[2][3] Link

Sources

analytical methods for monitoring 1-(2-Chlorophenyl)cyclopropanamine reactions.

Application Note & Protocol Guide | AN-CPC-2026

Part 1: Introduction & Strategic Context

The Molecule & The Challenge